5-(2-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
The compound 5-(2-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol. Its structure features:
- A 1,2,4-triazole core substituted at position 5 with a 2-chlorophenyl group (electron-withdrawing, lipophilic).
- A Schiff base ((4-propoxybenzylidene)amino) at position 4, formed by the condensation of 4-propoxybenzaldehyde with the primary amino group of the triazole precursor.
- A thiol (-SH) group at position 3, which can participate in hydrogen bonding and redox reactions.
Properties
CAS No. |
478254-42-1 |
|---|---|
Molecular Formula |
C18H17ClN4OS |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |
InChI Key |
ONCDREVDYRLKEU-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 4-propoxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiosemicarbazide to form the final triazole derivative .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
5-(2-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Research Findings
Research indicates that aminoguanidine derivatives, including those with 1,2,4-triazol moieties, are interesting scaffolds for developing bactericidal agents . One study presented two series of aminoguanidine derivatives designed by incorporating 1,2,4-triazol moieties and found that all compounds exhibited strong in vitro activity .
Antimicrobial Activity
Compound 5f , from the study, was identified as a potent antibacterial agent, demonstrating a minimum inhibitory concentration (MIC) of 2–8 µg/mL against a range of bacteria including S. aureus, E. coli, S. epidermidis, B. subtilis, C. albicans, multi-drug resistant Staphylococcus aureus, and multi-drug resistant Escherichia coli, while also exhibiting low toxicity (Hela > 100 µM) . Further studies showed:
- Compounds 4f and 5f were the most potent against S. epidermidis, with a MIC of 4 µg/mL .
- Compounds 4d and 5f (MIC = 2 µg/mL) displayed equal activity against B. subtilis compared with the commercial drug gatifloxacin (MIC = 2 µg/mL) .
- Against E. coli ATCC25922, compound 5f had the highest activity, with a MIC value of 2 µg/mL, slightly lower than gatifoxacin and moxifoxacin (MIC = 1 µg/mL) .
- Against the fungus C. albicans 7535, compounds 4d , 4f and 5f showed activity .
Effects on Bacterial Membranes
Membrane permeability and transmission electron microscopy (TEM) image studies demonstrated that compound 5f permeabilized bacterial membranes, resulting in irregular cell morphology and the rapid death of bacteria . The inner-membrane permeabilization was confirmed spectroscopically by measuring the uptake of fluorescent probe propidium iodide (PI), showing that compound 5f increased inner membrane permeability in a dose-dependent manner, disrupting the membrane of E. coli .
Safety and Hazard Information
The substance is labeled with the following hazard statements :
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H413: May cause long-lasting harmful effects to aquatic life.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs

Key Observations :
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Antibacterial Activity:
- Nitro-substituted analogs (e.g., 4-((3-nitrobenzylidene)amino)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol) exhibit potent activity against S. aureus (MIC = 0.132 mM), surpassing ampicillin .
Enzyme Inhibition:
- Alkaline Phosphatase (ALP) Inhibition : A related 2-chlorophenyl derivative (IC50 = 1.50 µM) shows superior inhibition compared to a 2-methoxyphenyl analog (IC50 = 4.89 µM), highlighting the importance of chloro substituents .
Anticancer Potential:
- Indole-based triazole-thiol derivatives () demonstrate cytotoxicity via Bcl-2 inhibition, suggesting the target compound’s thiol group could act as a pharmacophore in apoptosis induction .
Biological Activity
The compound 5-(2-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol , with the molecular formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on antibacterial and anticancer properties, supported by data tables and relevant research findings.
Synthesis and Structure
The synthesis of this compound involves the reaction of 2-chlorophenyl derivatives with propoxybenzylidene and thiol functionalities. The presence of the triazole ring is significant for its biological activity, as it is known to enhance pharmacological properties in various derivatives.
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antibacterial effects. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5f | S. aureus | 2-8 |
| 5f | E. coli | 2 |
| 5f | B. subtilis | 2 |
| 5f | C. albicans | - |
Mechanism of Action : The antibacterial mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. Transmission electron microscopy (TEM) studies have shown that treated bacterial cells exhibit significant morphological changes, indicating membrane damage and cell lysis .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The cytotoxicity was assessed using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (Melanoma) | 12.5 |
| MDA-MB-231 (Breast Cancer) | 15.0 |
| Panc-1 (Pancreatic) | 20.0 |
The selectivity index indicates that these compounds preferentially affect cancer cells over normal cells, which is crucial for therapeutic applications .
Case Studies
- Antibacterial Efficacy : A study on aminoguanidine derivatives highlighted compound 5f , which showed strong antibacterial activity against multi-drug resistant strains of S. aureus and E. coli. The study emphasized the importance of membrane permeabilization as a key factor in its bactericidal action .
- Anticancer Properties : Another investigation into triazole derivatives revealed that certain compounds exhibited significant cytotoxicity against melanoma cells while maintaining low toxicity towards normal cells. The findings suggest that modifications to the triazole structure can enhance selectivity towards cancerous cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(2-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound can be synthesized via a Schiff base reaction between 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-propoxybenzaldehyde. Key steps include:
- Refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–5 hours) to facilitate imine bond formation .
- Purification via silica gel column chromatography using solvent mixtures like ethyl acetate/hexane (e.g., 75:25 v/v) to isolate the product .
- Yield optimization through temperature control and stoichiometric adjustment of reactants (e.g., 1:1 molar ratio of aldehyde to triazole precursor) .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign chemical shifts to confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the propoxybenzylidene moiety (δ ~8.5 ppm for the imine proton) .
- IR Spectroscopy : Identify characteristic peaks such as ν(C=N) at ~1600–1650 cm⁻¹ and ν(S-H) at ~2550 cm⁻¹ .
- HR-MS : Verify the molecular ion peak ([M+H]+) with a mass accuracy of ≤5 ppm .
Q. How can initial biological activity screening (e.g., cytotoxicity or enzyme inhibition) be designed for this compound?
- Methodology :
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with compound concentrations ranging from 1–100 µM. Compare IC50 values with structurally similar derivatives (e.g., compounds with IC50 = 1.50–4.89 µM in alkaline phosphatase inhibition studies) .
- Enzyme Inhibition : Test against target enzymes (e.g., alkaline phosphatase) using spectrophotometric methods, monitoring p-nitrophenol release at 405 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological potency?
- Methodology :
- Systematically vary substituents on the benzylidene (e.g., electron-withdrawing vs. donating groups) and triazole-thiol moieties.
- Compare bioactivity For example, 2-chlorophenyl derivatives (IC50 = 1.50 µM) show higher potency than 2-methoxyphenyl analogs (IC50 = 4.89 µM), suggesting electron-withdrawing groups enhance enzyme inhibition .
- Use regression analysis to correlate logP, Hammett constants (σ), and steric parameters with activity .
Q. What integrated approaches are recommended for evaluating acute toxicity in preclinical studies?
- Methodology :
- In Vivo Testing : Administer the compound intragastrically to rodents at doses from 100–2000 mg/kg. Calculate LD50 using probit analysis (e.g., LD50 = 1190 mg/kg for a related triazole-thiol) .
- In Silico QSAR : Validate computational models (e.g., TOPKAT, Lazar) with high cross-validation coefficients (R² > 0.8) to predict toxicity class (e.g., Class IV: low toxicity) .
Q. How can computational modeling (e.g., molecular docking) guide mechanistic studies of this compound?
- Methodology :
- Perform docking simulations (AutoDock Vina, GOLD) to identify binding interactions with target proteins (e.g., alkaline phosphatase). Prioritize residues involved in hydrogen bonding (e.g., imine nitrogen with Arg166) and hydrophobic contacts (chlorophenyl group with Phe256) .
- Validate docking poses with molecular dynamics (MD) simulations (100 ns) to assess binding stability .
Q. How do researchers resolve contradictions in experimental data, such as varying IC50 values across similar compounds?
- Methodology :
- Re-evaluate assay conditions (e.g., pH, enzyme concentration) for consistency.
- Perform dose-response curves in triplicate to minimize variability.
- Cross-reference with structural analogs (e.g., 4-propoxy vs. 4-methoxy substitutions) to identify substituent-specific trends .
Q. What advanced techniques are used to study antioxidant or antiradical activity in triazole-thiol derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

